5-氨基-2-苯基-2H-1,2,3-三唑-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

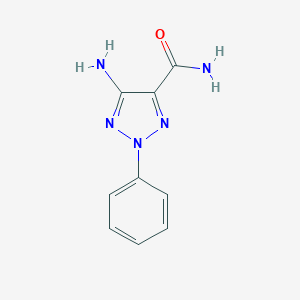

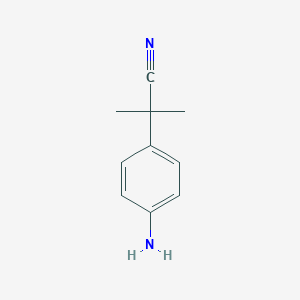

5-Amino-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a heterocyclic compound . It is a part of the triazole family, which is known for its versatile biological activities . Triazoles are readily capable of binding in the biological system with a variety of enzymes and receptors .

Molecular Structure Analysis

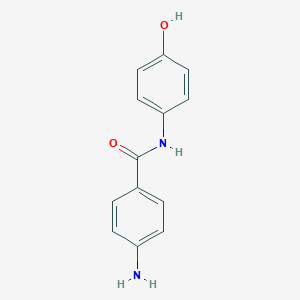

The molecular structure of 5-Amino-2-phenyl-2H-1,2,3-triazole-4-carboxamide can be inferred from its IUPAC name. It contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. Attached to this ring are an amino group, a phenyl group, and a carboxamide group .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Amino-2-phenyl-2H-1,2,3-triazole-4-carboxamide include a boiling point of 239°C . Its molecular weight is 204.19 . It is a solid powder at ambient temperature .科学研究应用

- 1,2,3-triazoles have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market like anticonvulsant drug Rufinamide, broad spectrum cephalosporin antibiotic cefatrizine, an anticancer drug carboxyamidotriazole and β β -lactum antibiotic tazobactam .

- 1,2,3-triazoles are used in organic synthesis . They have high chemical stability and are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .

- 1,2,3-triazoles are used in polymer chemistry . They have a strong dipole moment (4.8–5.6 Debye), and hydrogen bonding ability .

- 1,2,3-triazoles are used in supramolecular chemistry . These spectacular features make the substituted 1,2,3-triazole motif structurally resembling to the amide bond, mimicking an E or a Z amide bond .

- 1,2,3-triazoles are used in bioconjugation . The carbonyl and amine groups in the carboxamide function had an interesting attention where they act as a hydrogen-bond acceptor (HBA) and a hydrogen-bond donor (HBD), respectively .

Drug Discovery

Organic Synthesis

Polymer Chemistry

Supramolecular Chemistry

Bioconjugation

Chemical Biology

- 1,2,3-triazoles have found applications in fluorescent imaging . The strong dipole moment and hydrogen bonding ability of 1,2,3-triazoles make them suitable for this application .

- 1,2,3-triazoles are used in materials science . Their high chemical stability and aromatic character make them suitable for use in various materials .

- 1,2,3-triazoles have been used in the production of nanotubes . Their chemical properties make them suitable for this application .

- 1,2,3-triazoles have been used in the synthesis of cyclic peptides . Their chemical properties make them suitable for this application .

- 1,2,3-triazoles have been used in the synthesis of dendrimers . Their chemical properties make them suitable for this application .

Fluorescent Imaging

Materials Science

Nanotube Production

Cyclic Peptide Synthesis

Dendrimer Synthesis

Enzyme Modification

- 1,2,3-triazoles have found applications in fluorescent imaging . The strong dipole moment and hydrogen bonding ability of 1,2,3-triazoles make them suitable for this application .

- 1,2,3-triazoles are used in materials science . Their high chemical stability and aromatic character make them suitable for use in various materials .

- 1,2,3-triazoles have been used in the production of nanotubes . Their chemical properties make them suitable for this application .

- 1,2,3-triazoles have been used in the synthesis of cyclic peptides . Their chemical properties make them suitable for this application .

- 1,2,3-triazoles have been used in the synthesis of dendrimers . Their chemical properties make them suitable for this application .

Fluorescent Imaging

Materials Science

Nanotube Production

Cyclic Peptide Synthesis

Dendrimer Synthesis

Enzyme Modification

安全和危害

The safety information available indicates that 5-Amino-2-phenyl-2H-1,2,3-triazole-4-carboxamide may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

属性

IUPAC Name |

5-amino-2-phenyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5O/c10-8-7(9(11)15)12-14(13-8)6-4-2-1-3-5-6/h1-5H,(H2,10,13)(H2,11,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLMDNAOXHXCIOB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2N=C(C(=N2)N)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00346031 |

Source

|

| Record name | 5-Amino-2-phenyl-2H-1,2,3-triazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-2-phenyl-2H-1,2,3-triazole-4-carboxamide | |

CAS RN |

103752-72-3 |

Source

|

| Record name | 5-Amino-2-phenyl-2H-1,2,3-triazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Hydroxymethyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin](/img/structure/B175454.png)

![2-[(3-Amino-2-pyridinyl)amino]-1-ethanol](/img/structure/B175461.png)

![(R)-Tetrahydro-3H-pyrrolo[1,2-C][1,2,3]oxathiazole 1,1-dioxide](/img/structure/B175469.png)

![3-Amino-5-phenyl-1-(2,2,2-trifluoroethyl)-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B175471.png)

![1-{[(7-Hydroxy-2-oxo-2H-1-benzopyran-3-yl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B175493.png)